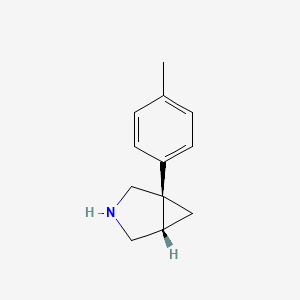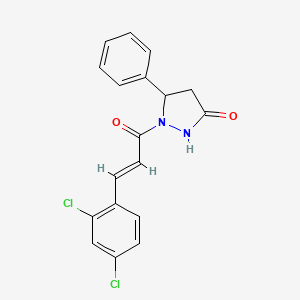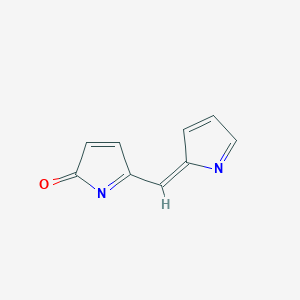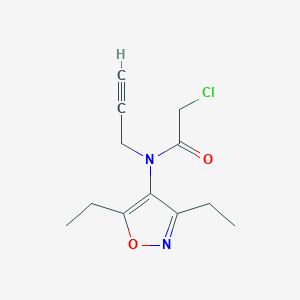
2-Chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the isoxazole derivative with an appropriate acylating agent to form the acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloro group or the isoxazole ring, potentially leading to dechlorinated or reduced isoxazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chloroacetamide: A simpler analogue with similar reactivity but lacking the isoxazole ring.
N-(3,5-Diethylisoxazol-4-yl)acetamide: Similar structure but without the chloro and prop-2-yn-1-yl groups.
N-(Prop-2-yn-1-yl)acetamide: Lacks the isoxazole ring and chloro group.
Uniqueness
2-Chloro-N-(3,5-diethylisoxazol-4-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both the isoxazole ring and the prop-2-yn-1-yl group, which confer distinct chemical properties and potential reactivity compared to simpler analogues.
Properties
CAS No. |
87675-13-6 |
|---|---|
Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
2-chloro-N-(3,5-diethyl-1,2-oxazol-4-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-7-15(11(16)8-13)12-9(5-2)14-17-10(12)6-3/h1H,5-8H2,2-3H3 |
InChI Key |
AMQQIGXXSGHJNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)CC)N(CC#C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


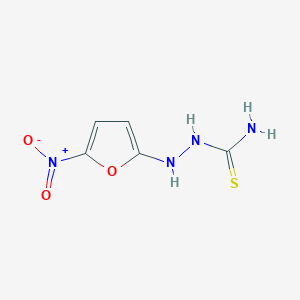
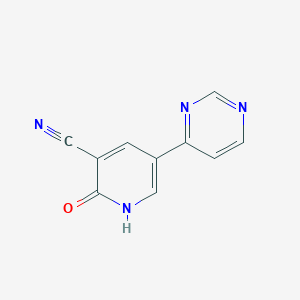
![3-Methyl-2,7-dioxo-2,7-dihydro-3h-naphtho[1,2,3-de]quinoline-4-carboxylic acid](/img/structure/B12905060.png)
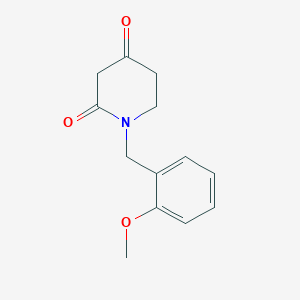
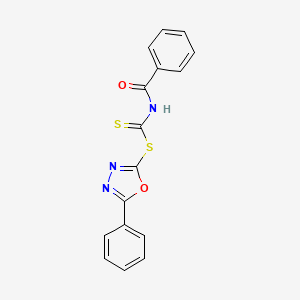
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
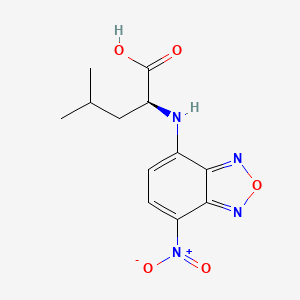
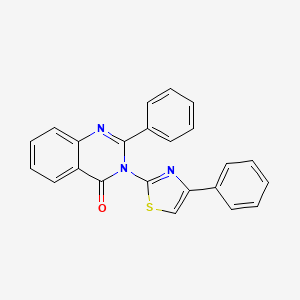
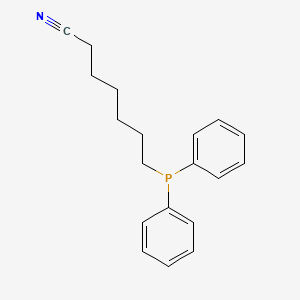
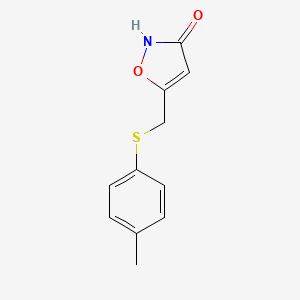
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
